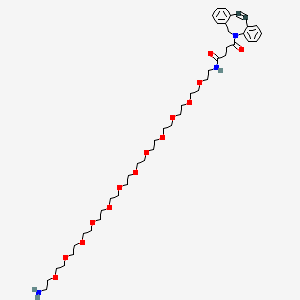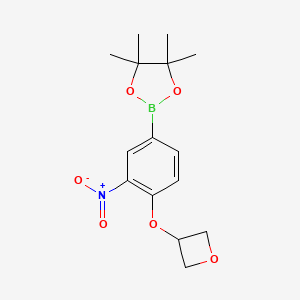
DBCO-PEG12-amine TFA salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DBCO-PEG12-amine is a compound that combines dibenzylcyclooctyne (DBCO) and polyethylene glycol (PEG) with an amine group. This compound is widely used in copper-free click chemistry reactions due to its bioorthogonal properties, meaning it can react in biological systems without interfering with normal biochemical processes . The hydrophilic PEG spacer increases the water solubility of the compound, making it suitable for various applications in research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG12-amine involves the conjugation of DBCO with PEG and an amine groupThe final step involves the attachment of the amine group to the PEG chain . The reaction conditions often include the use of organic solvents such as methylene chloride, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF), and the reactions are carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of DBCO-PEG12-amine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The compound is typically purified using chromatography techniques to ensure high purity levels suitable for research applications .
Análisis De Reacciones Químicas
Types of Reactions
DBCO-PEG12-amine undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The DBCO group reacts with azides in a strain-promoted azide-alkyne cycloaddition (SPAAC) to form stable triazole linkages
Amide Bond Formation: The amine group reacts with carboxylic acids or activated esters to form amide bonds.
Common Reagents and Conditions
Reagents: Common reagents include azides for click chemistry reactions and carboxylic acids or activated esters for amide bond formation
Conditions: Reactions are typically carried out in organic solvents under inert atmospheres.
Major Products
The major products formed from these reactions include triazole-linked conjugates and amide-linked conjugates, which are used in various bioconjugation applications .
Aplicaciones Científicas De Investigación
DBCO-PEG12-amine has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules and bioconjugates through click chemistry reactions
Biology: Employed in labeling and tracking biomolecules in live cells due to its bioorthogonal properties
Medicine: Utilized in drug delivery systems and the development of targeted therapies
Industry: Applied in the production of advanced materials and nanotechnology
Mecanismo De Acción
The mechanism of action of DBCO-PEG12-amine involves the bioorthogonal reaction between the DBCO group and azides. This reaction forms a stable triazole linkage without the need for a copper catalyst, preventing potential damage to cells or proteins . The amine group allows for further functionalization through amide bond formation with carboxylic acids or activated esters .
Comparación Con Compuestos Similares
Similar Compounds
DBCO-PEG4-amine: Similar to DBCO-PEG12-amine but with a shorter PEG spacer.
DBCO-PEG12-TFP ester: Contains a tetrafluorophenyl (TFP) ester instead of an amine group.
DBCO-NH-PEG12-amine: Another variant with similar properties.
Uniqueness
DBCO-PEG12-amine is unique due to its long PEG spacer, which enhances its water solubility and reduces steric hindrance in bioconjugation reactions. This makes it particularly suitable for applications requiring high solubility and minimal interference with biological processes .
Propiedades
Fórmula molecular |
C45H69N3O14 |
|---|---|
Peso molecular |
876.0 g/mol |
Nombre IUPAC |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide |
InChI |
InChI=1S/C45H69N3O14/c46-13-15-51-17-19-53-21-23-55-25-27-57-29-31-59-33-35-61-37-38-62-36-34-60-32-30-58-28-26-56-24-22-54-20-18-52-16-14-47-44(49)11-12-45(50)48-39-42-7-2-1-5-40(42)9-10-41-6-3-4-8-43(41)48/h1-8H,11-39,46H2,(H,47,49) |
Clave InChI |
SLYZCZRDLYGVGG-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-(2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B13724608.png)





![4-(3,3-Difluoropiperidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13724639.png)

![1,2-dihydro-4-[(2-fluoro-4-methoxyphenyl)methyl]-5-methyl-3H-pyrazol-3-one](/img/structure/B13724652.png)


![1-(4-Isopropylcyclohexylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724658.png)

![(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic Acid](/img/structure/B13724675.png)
